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molecular formula C36H70O4.Ca<br>C36H70CaO4 B7800598 Calcium stearate CAS No. 8000-75-7

Calcium stearate

Cat. No. B7800598
M. Wt: 607.0 g/mol
InChI Key: CJZGTCYPCWQAJB-UHFFFAOYSA-L
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Patent
US07595412B2

Procedure details

317.5 Kg of calcium hydroxide was charged to a Littleford mixer, followed by addition of 11.3 Kg of water. 606.9 Kg of melted stearic acid was then added with high intensity mixing. Total batch time was 30 minutes with reaction time of approximately 15 to 20 minutes. The analysis of the product showed an ash content of 26.95 percent.
Quantity
317.5 kg
Type
reactant
Reaction Step One
Quantity
606.9 kg
Type
reactant
Reaction Step Two
Name
Quantity
11.3 kg
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Ca+2:2].[OH-].[C:4]([OH:23])(=[O:22])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]>O>[C:4]([O-:23])(=[O:22])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21].[Ca+2:2].[C:4]([O-:23])(=[O:22])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
317.5 kg
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Two
Name
Quantity
606.9 kg
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Step Three
Name
Quantity
11.3 kg
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixing
CUSTOM
Type
CUSTOM
Details
Total batch time was 30 minutes with reaction time of approximately 15 to 20 minutes
Duration
17.5 (± 2.5) min

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Ca+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07595412B2

Procedure details

317.5 Kg of calcium hydroxide was charged to a Littleford mixer, followed by addition of 11.3 Kg of water. 606.9 Kg of melted stearic acid was then added with high intensity mixing. Total batch time was 30 minutes with reaction time of approximately 15 to 20 minutes. The analysis of the product showed an ash content of 26.95 percent.
Quantity
317.5 kg
Type
reactant
Reaction Step One
Quantity
606.9 kg
Type
reactant
Reaction Step Two
Name
Quantity
11.3 kg
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Ca+2:2].[OH-].[C:4]([OH:23])(=[O:22])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]>O>[C:4]([O-:23])(=[O:22])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21].[Ca+2:2].[C:4]([O-:23])(=[O:22])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
317.5 kg
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Two
Name
Quantity
606.9 kg
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Step Three
Name
Quantity
11.3 kg
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixing
CUSTOM
Type
CUSTOM
Details
Total batch time was 30 minutes with reaction time of approximately 15 to 20 minutes
Duration
17.5 (± 2.5) min

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Ca+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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